molecular formula C8H15BrO2Zn B14876090 1-t-Butoxy-1-oxobutan-2-ylZinc bromide, 0.50 m in ether

1-t-Butoxy-1-oxobutan-2-ylZinc bromide, 0.50 m in ether

Cat. No.: B14876090
M. Wt: 288.5 g/mol
InChI Key: GQMRQNKWWXOWNN-UHFFFAOYSA-M
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Description

1-tert-Butoxy-1-oxobutan-2-ylzinc bromide, 0.50 M in Ether, is an organozinc reagent commonly used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable tool for chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tert-Butoxy-1-oxobutan-2-ylzinc bromide can be synthesized through the reaction of tert-butyl 2-bromo-2-oxobutanoate with zinc in the presence of a suitable solvent like ether. The reaction typically involves the use of a zinc source, such as zinc dust or zinc powder, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent purity, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butoxy-1-oxobutan-2-ylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.

    Addition reactions: Adds to carbonyl compounds to form alcohols.

    Coupling reactions: Participates in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

Common reagents used with 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the organozinc reagent.

Major Products Formed

The major products formed from reactions involving 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide include alcohols, ketones, and complex organic molecules, depending on the specific reaction and reagents used.

Scientific Research Applications

1-tert-Butoxy-1-oxobutan-2-ylzinc bromide has a wide range of applications in scientific research, including:

    Organic synthesis: Used to construct complex organic molecules through various reactions.

    Medicinal chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.

    Material science: Utilized in the preparation of advanced materials with specific properties.

    Biological research: Applied in the modification of biomolecules for studying biological processes.

Mechanism of Action

The mechanism of action of 1-tert-Butoxy-1-oxobutan-2-ylzinc bromide involves its role as a nucleophile in chemical reactions. The compound donates electrons to electrophiles, forming new bonds and facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-1-oxobutan-2-ylzinc bromide
  • 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide

Uniqueness

1-tert-Butoxy-1-oxobutan-2-ylzinc bromide is unique due to its specific reactivity and stability in ether. Compared to similar compounds, it offers distinct advantages in certain reactions, such as higher selectivity and yield.

Properties

Molecular Formula

C8H15BrO2Zn

Molecular Weight

288.5 g/mol

IUPAC Name

bromozinc(1+);tert-butyl butanoate

InChI

InChI=1S/C8H15O2.BrH.Zn/c1-5-6-7(9)10-8(2,3)4;;/h6H,5H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

GQMRQNKWWXOWNN-UHFFFAOYSA-M

Canonical SMILES

CC[CH-]C(=O)OC(C)(C)C.[Zn+]Br

Origin of Product

United States

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